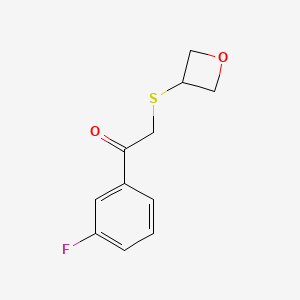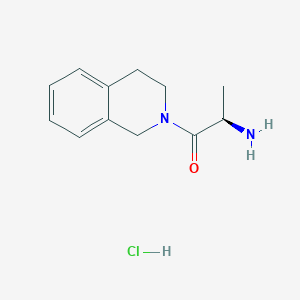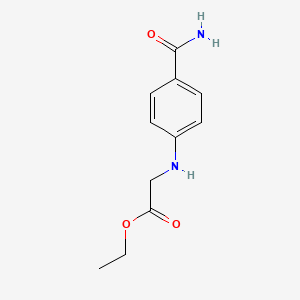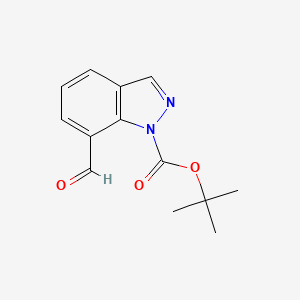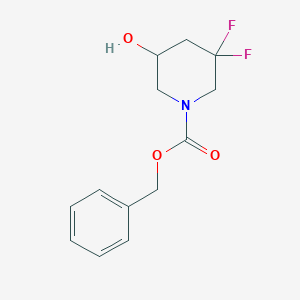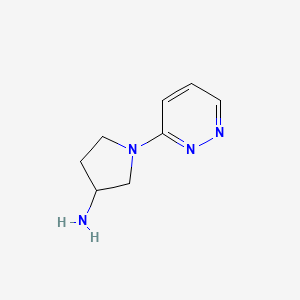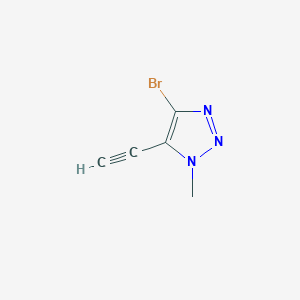
4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with a terminal alkyne in the presence of a palladium (Pd) catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced triazole derivatives.
Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions with azides to form larger triazole-based structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 4-substituted triazoles.
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Scientific Research Applications
4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing and synthesizing potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole rings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Chemical Biology: The compound is used in bioconjugation techniques to label biomolecules, enabling the study of biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole depends on its specific application:
Antimicrobial and Antifungal Activity: The compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death.
Anticancer Activity: It may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
Bioconjugation: The ethynyl group can react with azides in a bioorthogonal manner, allowing for the selective labeling of biomolecules without interfering with native biological functions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-1H-1,2,3-triazole: Lacks the ethynyl group, which may affect its reactivity and applications.
5-ethynyl-1-methyl-1H-1,2,3-triazole:
4-bromo-5-ethynyl-1H-1,2,3-triazole: Lacks the methyl group, which may alter its physical and chemical properties.
Uniqueness
4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole is unique due to the presence of both bromine and ethynyl groups, which provide distinct reactivity and versatility in various chemical reactions and applications. The combination of these functional groups allows for the exploration of novel synthetic pathways and the development of new materials and bioactive compounds.
Properties
Molecular Formula |
C5H4BrN3 |
|---|---|
Molecular Weight |
186.01 g/mol |
IUPAC Name |
4-bromo-5-ethynyl-1-methyltriazole |
InChI |
InChI=1S/C5H4BrN3/c1-3-4-5(6)7-8-9(4)2/h1H,2H3 |
InChI Key |
KJJZEGBUIRMISS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)Br)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


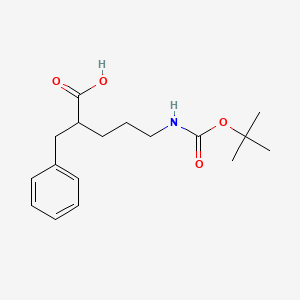

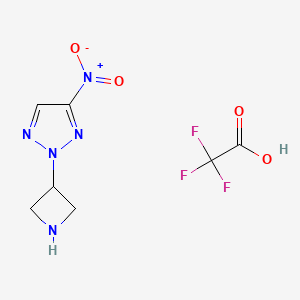
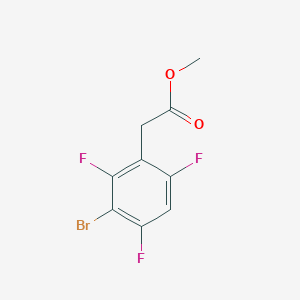
![2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13510480.png)
![2-{[(2-Chlorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13510482.png)
![(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13510492.png)
